molecular formula C21H25FN2O4S B11598454 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide

Cat. No.: B11598454
M. Wt: 420.5 g/mol
InChI Key: GSDBPNXVPSALNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide is a synthetic compound with a molecular formula of C19H25FN2O4S

Preparation Methods

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluorophenol with 2-bromoacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and DNA .

Comparison with Similar Compounds

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 360.47 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
PropertyValue
Molecular FormulaC19H24N2O3S
Molecular Weight360.47 g/mol
Density1.284 g/cm³
SolubilitySoluble in DMSO

Anticonvulsant Activity

Recent studies have indicated that this compound exhibits significant anticonvulsant properties. In a series of experiments, the compound was evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice.

Case Study Results

In one notable study, the compound was administered at various doses (30, 100, and 300 mg/kg) to assess its efficacy against induced seizures. The results were summarized in Table 2.

Table 2: Anticonvulsant Activity Results

Dose (mg/kg)MES Protection (%)PTZ Protection (%)
302015
1005045
3008075

The data indicated a dose-dependent increase in seizure protection, with the highest dose providing significant protection against both seizure types.

The proposed mechanism of action for this compound involves modulation of voltage-gated sodium channels, which play a critical role in neuronal excitability and seizure propagation. In vitro studies demonstrated that the compound acts as a moderate binder to these channels, suggesting a potential pathway for its anticonvulsant effects .

Additional Biological Activities

Beyond anticonvulsant properties, preliminary investigations have hinted at other biological activities, including:

  • Anti-inflammatory Effects : In vitro assays showed that the compound may inhibit pro-inflammatory cytokines.
  • Antidepressant Activity : Behavioral tests in animal models indicated potential antidepressant-like effects.

Future Directions

Further research is warranted to explore the full spectrum of biological activities and mechanisms of action for this compound. This includes:

  • Long-term toxicity studies
  • Exploration of structure-activity relationships (SAR)
  • Clinical trials to evaluate therapeutic efficacy

Properties

Molecular Formula

C21H25FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C21H25FN2O4S/c1-2-18-5-3-4-14-24(18)29(26,27)20-12-8-17(9-13-20)23-21(25)15-28-19-10-6-16(22)7-11-19/h6-13,18H,2-5,14-15H2,1H3,(H,23,25)

InChI Key

GSDBPNXVPSALNI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.